molecular formula C25H16N4O2S B2508118 (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile CAS No. 620106-57-2

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B2508118
CAS No.: 620106-57-2
M. Wt: 436.49
InChI Key: ACORRDLYQVZUND-SAPNQHFASA-N
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Description

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule featuring a benzothiazole moiety, a pyrido[1,2-a]pyrimidine core, and a nitrile group

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines would be determined based on these factors .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it shows biological activity, it could be studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the Pyrido[1,2-a]pyrimidine Core: This involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone, followed by cyclization.

    Coupling of the Two Moieties: The benzothiazole and pyrido[1,2-a]pyrimidine moieties are then coupled using a suitable linker, such as a nitrile group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile: can be compared with similar compounds, such as:

    Benzothiazole Derivatives: These compounds share the benzothiazole moiety and may have similar biological activities.

    Pyrido[1,2-a]pyrimidine Derivatives: These compounds share the pyrido[1,2-a]pyrimidine core and may exhibit similar chemical reactivity and applications.

The uniqueness of This compound

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O2S/c1-16-7-6-8-18(13-16)31-23-19(25(30)29-12-5-4-11-22(29)28-23)14-17(15-26)24-27-20-9-2-3-10-21(20)32-24/h2-14H,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACORRDLYQVZUND-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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